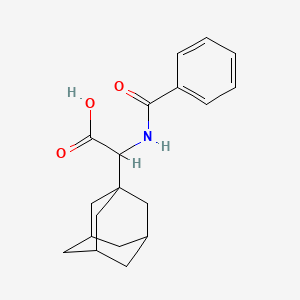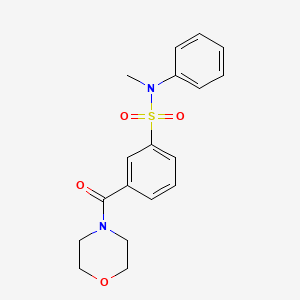![molecular formula C21H29N3O4 B5010331 5-[(4-acetyl-1-piperazinyl)carbonyl]-1-[2-(4-methoxyphenyl)ethyl]-2-piperidinone](/img/structure/B5010331.png)
5-[(4-acetyl-1-piperazinyl)carbonyl]-1-[2-(4-methoxyphenyl)ethyl]-2-piperidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(4-acetyl-1-piperazinyl)carbonyl]-1-[2-(4-methoxyphenyl)ethyl]-2-piperidinone is a chemical compound that belongs to the class of piperidinone derivatives. It is a synthetic compound that has been extensively studied for its scientific research applications. The compound is known to exhibit a wide range of biochemical and physiological effects, making it an essential tool for researchers in various fields of study.
科学研究应用
5-[(4-acetyl-1-piperazinyl)carbonyl]-1-[2-(4-methoxyphenyl)ethyl]-2-piperidinone has been extensively studied for its scientific research applications. The compound has been shown to exhibit potent anti-inflammatory, analgesic, and antipsychotic properties. It has also been reported to have potential as an antidepressant and anxiolytic agent. The compound has been used in various in vitro and in vivo studies to investigate its effects on different physiological systems.
作用机制
The mechanism of action of 5-[(4-acetyl-1-piperazinyl)carbonyl]-1-[2-(4-methoxyphenyl)ethyl]-2-piperidinone is not fully understood. However, it is believed to work through the modulation of various neurotransmitters and receptors in the brain. The compound has been shown to bind to dopamine, serotonin, and adrenergic receptors, leading to the modulation of their activity. It has also been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been reported to have potent anti-inflammatory and analgesic properties. It has also been shown to have potential as an antipsychotic, antidepressant, and anxiolytic agent. The compound has been used in various in vitro and in vivo studies to investigate its effects on different physiological systems, including the central nervous system, cardiovascular system, and immune system.
实验室实验的优点和局限性
5-[(4-acetyl-1-piperazinyl)carbonyl]-1-[2-(4-methoxyphenyl)ethyl]-2-piperidinone has several advantages for lab experiments. The compound is readily available and can be synthesized using well-established methods. It has been extensively studied for its scientific research applications and has been shown to exhibit a wide range of biochemical and physiological effects. However, there are also limitations to the use of this compound in lab experiments. The compound has been reported to have poor solubility in water, which can limit its use in certain experiments. Additionally, the compound has not been extensively studied for its long-term effects, which may limit its use in certain applications.
未来方向
For the study of this compound include investigating its effects on different neurotransmitter systems, its potential as an antidepressant and anxiolytic agent, and its effects on the immune system.
合成方法
The synthesis of 5-[(4-acetyl-1-piperazinyl)carbonyl]-1-[2-(4-methoxyphenyl)ethyl]-2-piperidinone involves the reaction of 4-methoxyphenethylamine with acetic anhydride in the presence of piperazine. The resulting intermediate is then reacted with 1-benzyl-4-piperidone to yield the final product. The synthesis method is well-established and has been reported in various scientific literature.
属性
IUPAC Name |
5-(4-acetylpiperazine-1-carbonyl)-1-[2-(4-methoxyphenyl)ethyl]piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O4/c1-16(25)22-11-13-23(14-12-22)21(27)18-5-8-20(26)24(15-18)10-9-17-3-6-19(28-2)7-4-17/h3-4,6-7,18H,5,8-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKLQNCNNCZYSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2CCC(=O)N(C2)CCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(5-ethyl-2-thienyl)carbonyl]-4-methylpiperidine](/img/structure/B5010261.png)
![N-(2,3-dimethylphenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]acetamide](/img/structure/B5010282.png)
![4-amino-N-(2-{[(2-nitrophenyl)sulfonyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide](/img/structure/B5010283.png)
![2-{[(cyclopropylmethyl)(propyl)amino]methyl}-6-ethoxyphenol](/img/structure/B5010288.png)
amine oxalate](/img/structure/B5010292.png)
![ethyl (1-{[(1-cyclopropyl-6-oxo-3-piperidinyl)carbonyl]amino}cyclohexyl)acetate](/img/structure/B5010296.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-3-(4-fluorophenyl)acrylamide](/img/structure/B5010300.png)
![2-(ethylthio)-4-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B5010311.png)


![N~2~-[4-(benzyloxy)phenyl]-N~2~-(methylsulfonyl)-N~1~-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}glycinamide](/img/structure/B5010330.png)


![1-acetyl-4-{5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-1,4-diazepane](/img/structure/B5010342.png)